molecular formula C10H19BO2 B574306 (E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 167773-12-8

(E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B574306
M. Wt: 182.07
InChI Key: ARSSMJZIAKUXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as TBD or DBO, is a boron-containing compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis, catalysis, and medicinal chemistry. TBD is a versatile reagent that has been shown to be effective in a wide range of chemical reactions, and its unique properties have made it a popular choice among researchers.

Scientific Research Applications

  • It is used in the selective synthesis of 1-substituted (E)-buta-1,3-dienes, utilizing palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. This vinylboronate pinacol ester acts as a vinyl building block, showing high chemoselectivity for the Suzuki–Miyaura pathway (Szudkowska‐Fratczak et al., 2014).

  • Its molecular structure, conformation, and intermolecular interactions have been characterized, as seen in a study synthesizing a specific derivative in a nitrogen atmosphere (Li & Wang, 2016).

  • It has been employed as a part of a compound showing potential for synthesis and crystal structure analysis, demonstrating insights into molecular geometry and electrostatic potential through density functional theory (DFT) and X-ray diffraction (Wu, Chen, Chen, & Zhou, 2021).

  • It is a component in the development of fluorescence probes for detecting hydrogen peroxide, showcasing its utility in the synthesis of sensitive chemical sensors (Lampard et al., 2018).

  • It has been used in stereoselective syntheses of alcohols, particularly in generating enol borates that add to aldehydes in a stereoconvergent reaction, leading to syn-aldols (Hoffmann, Ditrich, & Fröch, 1987).

  • A scalable process for its preparation has been developed, addressing issues related to aqueous workup and batch process in production. This showcases its role in industrial chemical synthesis (Fandrick et al., 2012).

properties

IUPAC Name

2-[(E)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-7H,8H2,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSSMJZIAKUXEW-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
4
Citations
RG Thorat, BA Brooks, B Nichols, AM Harned - Tetrahedron, 2018 - Elsevier
Transition metal catalysis has enabled the highly stereoselective and protecting group-free synthesis of the C14single bondC23 fragment of the apoptosis-inducing natural products …
Number of citations: 2 www.sciencedirect.com
J Yuan, P Jain, JC Antilla - The Journal of Organic Chemistry, 2022 - ACS Publications
The catalytic asymmetric addition of β,γ-substituted allylboronates to aldehydes has been described. Promoted by 5 mol % chiral phosphoric acid, the reactions were broadly applicable, …
Number of citations: 4 pubs.acs.org
L O'Brien - 2023 - eprints.nottingham.ac.uk
Carbon-carbon (CC) bonds form the ‘backbone’of the majority of organic compounds. Therefore, forming CC bonds will always be one of the most valuable and essential reactions in …
Number of citations: 0 eprints.nottingham.ac.uk
MA Clegg, P Bamborough, C Chung… - Journal of Medicinal …, 2020 - ACS Publications
Non-BET bromodomain-containing proteins have become attractive targets for the development of novel therapeutics targeting epigenetic pathways. To help facilitate the target …
Number of citations: 19 pubs.acs.org

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